

# **SRX3177 chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to SRX3177: A Triple-Action Inhibitor of CDK4/6, PI3K, and BRD4

### Introduction

SRX3177 is a novel, potent, small-molecule inhibitor with a unique triple-action mechanism, simultaneously targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4.[1][2][3] This multi-targeted approach is designed to overcome the limitations of single-agent therapies by disrupting key oncogenic signaling pathways involved in cell cycle progression, cell growth, and transcriptional regulation.[1] SRX3177 has demonstrated broad cytotoxic activity across a variety of cancer cell lines and has also been investigated for its antiviral properties against SARS-CoV-2.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental methodologies related to SRX3177 for researchers, scientists, and drug development professionals.

# **Chemical Structure and Properties**

**SRX3177** is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of SRX3177



| Identifier       | Value                                                                                                                                      |  |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name       | 7-Cyclopentyl-N,N-dimethyl-2-((4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide[5] |  |
| CAS Number       | 2241237-51-2[5]                                                                                                                            |  |
| Chemical Formula | C31H32N6O4S[5]                                                                                                                             |  |
| InChI Key        | XJKTXWSMMWPNTP-UHFFFAOYSA-N[5]                                                                                                             |  |
| SMILES           | O=C1C=C(N2CCOCC2)OC3=C1SC=C3C4=CC<br>=C(NC5=NC6=C(C=C(N6C7CCCC7)C(N(C)C)=<br>O)C=N5)C=C4[1]                                                |  |

Table 2: Physicochemical Properties of SRX3177

| Property         | Value                                                                                           |  |
|------------------|-------------------------------------------------------------------------------------------------|--|
| Molecular Weight | 584.69 g/mol [4]                                                                                |  |
| Exact Mass       | 584.2206 g/mol [5]                                                                              |  |
| Appearance       | Solid powder                                                                                    |  |
| Solubility       | Soluble in DMSO (25 mg/mL)[5]                                                                   |  |
| Storage          | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[4] |  |

## **Signaling Pathways and Mechanism of Action**

**SRX3177** exerts its biological effects by concurrently inhibiting three critical signaling nodes: the PI3K/AKT/mTOR pathway, the CDK4/6-Rb pathway, and BRD4-mediated transcription.

### PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. **SRX3177** inhibits multiple isoforms of PI3K, thereby blocking the downstream phosphorylation



of AKT and other effector proteins. This leads to the suppression of pro-survival signals and can induce apoptosis in cancer cells.



Click to download full resolution via product page

**Diagram 1:** Inhibition of the PI3K/AKT/mTOR Pathway by **SRX3177**.



### **CDK4/6-Rb Pathway Inhibition**

CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition. They phosphorylate the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent expression of genes required for DNA replication. By inhibiting CDK4/6, **SRX3177** prevents Rb phosphorylation, causing cell cycle arrest at the G1 checkpoint.



Click to download full resolution via product page



Diagram 2: SRX3177-mediated Inhibition of the CDK4/6-Rb Pathway.

### **BRD4-Mediated Transcription Inhibition**

BRD4, a member of the BET family, is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of key oncogenes, such as MYC. **SRX3177** competitively binds to the bromodomains of BRD4, displacing it from chromatin and thereby downregulating the expression of target oncogenes.



Click to download full resolution via product page



Diagram 3: Inhibition of BRD4-mediated Transcription by SRX3177.

# **Quantitative Data Summary**

**SRX3177** has been shown to be a potent inhibitor of its targets and exhibits significant cytotoxic and antiviral activity.

Table 3: In Vitro Inhibitory Activity of SRX3177

| Target     | IC50          |
|------------|---------------|
| BRD4 (BD1) | 33 nM[1][2]   |
| BRD4 (BD2) | 89 nM[1][2]   |
| ΡΙ3Κα      | 79 nM[1][2]   |
| ΡΙ3Κδ      | 83 nM[1][2]   |
| РІЗКу      | 3.18 μM[1][2] |
| CDK4       | <2.5 nM[1][2] |
| CDK6       | 3.3 nM[1][2]  |

Table 4: Cellular Activity of SRX3177

| Cell Line                                          | Assay                                        | Value              |
|----------------------------------------------------|----------------------------------------------|--------------------|
| Calu-3                                             | Cytotoxicity (CC50, 48h)                     | 4.57 μM[1]         |
| Calu-3                                             | SARS-CoV-2 Omicron<br>Inhibition (IC50, 24h) | 0.25 μM[1]         |
| Mino, Granta-519, Jeko-1<br>(Mantle Cell Lymphoma) | Antitumor Activity (IC50)                    | Nanomolar range[4] |
| CHLA-136, SMS-KNCR,<br>CHLA-255 (Neuroblastoma)    | Antitumor Activity (IC50)                    | Nanomolar range[4] |
| HepG3, Hep3B, Huh7<br>(Hepatocellular Carcinoma)   | Antitumor Activity (IC50)                    | Nanomolar range[4] |



### **Experimental Protocols**

The following are representative protocols for key experiments used to characterize the activity of **SRX3177**. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

### **Cell Viability Assay (MTT-based)**

This assay measures the metabolic activity of cells as an indicator of cell viability.



Click to download full resolution via product page

**Diagram 4:** General workflow for an MTT-based cell viability assay.

#### Methodology:

- Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of SRX3177 (and appropriate vehicle controls) and incubate for the desired time period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.



 Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or CC50 values by plotting the data using a non-linear regression model.

### **Western Blotting for Phospho-Protein Analysis**

This technique is used to detect the phosphorylation status of downstream targets of PI3K (e.g., p-Akt) and CDK4/6 (e.g., p-Rb).

#### Methodology:

- Cell Treatment and Lysis: Treat cells with SRX3177 for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-p-Akt, anti-p-Rb) and the total protein as a loading control, typically overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.



## **Chromatin Immunoprecipitation (ChIP)**

ChIP is used to determine if **SRX3177** affects the binding of BRD4 to specific gene promoters or enhancers (e.g., the MYC promoter).

#### Methodology:

- Cross-linking: Treat cells with SRX3177, followed by cross-linking of proteins to DNA with formaldehyde.
- Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4.
  Use a non-specific IgG as a negative control.
- Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/Gconjugated magnetic beads.
- Washes: Wash the beads to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
- DNA Purification: Purify the DNA from the eluted samples.
- Analysis: Quantify the amount of a specific DNA sequence (e.g., the MYC promoter) in the immunoprecipitated samples using quantitative PCR (qPCR). The results are typically expressed as a percentage of the input chromatin.

### Conclusion

**SRX3177** is a promising multi-targeted inhibitor with a well-defined mechanism of action against key cancer-related pathways. Its ability to simultaneously inhibit CDK4/6, PI3K, and BRD4 provides a strong rationale for its further investigation as a potential therapeutic agent in various cancers. The experimental protocols outlined in this guide provide a foundation for researchers to explore the biological activities and therapeutic potential of this and similar multitargeted compounds.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [PDF] A triple action CDK4/6-PI3K-BET inhibitor with augmented cancer cell cytotoxicity |
  Semantic Scholar [semanticscholar.org]
- 2. A triple action CDK4/6-PI3K-BET inhibitor with augmented cancer cell cytotoxicity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SRX3177, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRX3177, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SRX3177 chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857418#srx3177-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com